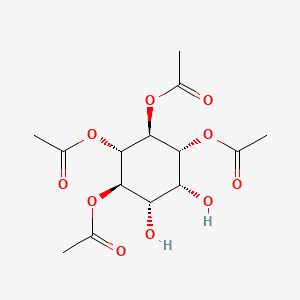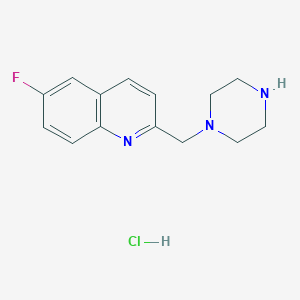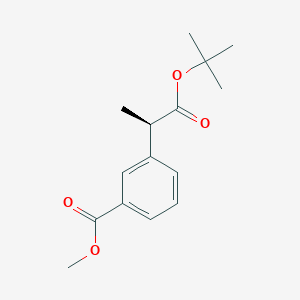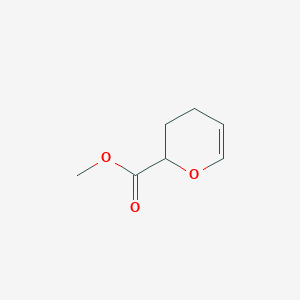
5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenyl group at the 5-position, a propyl group at the 3-position, and a carboxylic acid group at the 4-position of the oxazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-phenylpropionic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can lead to the formation of the oxazole ring . The reaction typically requires heating and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of oxazole derivatives.
科学研究应用
5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, oxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, oxazole derivatives are used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: This compound is similar in structure but lacks the propyl group at the 3-position.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound contains a triazole ring instead of an oxazole ring and has a methyl group at the 5-position.
4-Oxazolecarboxylic acid: This compound has a simpler structure with only a carboxylic acid group and no additional substituents.
Uniqueness
The uniqueness of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and propyl groups on the oxazole ring enhances its reactivity and potential for diverse applications in various fields of research.
属性
| 92029-31-7 | |
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-6-10-11(13(15)16)12(17-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
InChI 键 |
SIDYSINXPYRKMV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)

